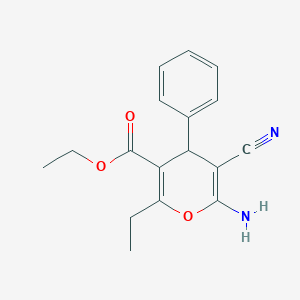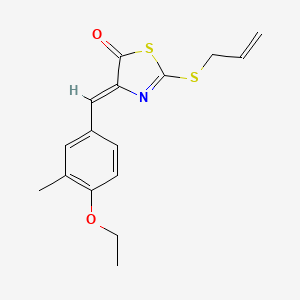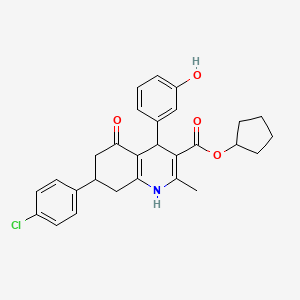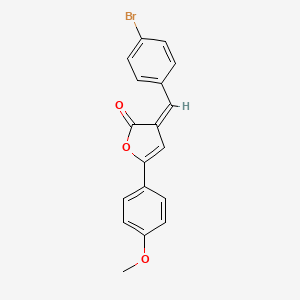
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as DCPA and is synthesized using specific methods. In
科学的研究の応用
DCPA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. DCPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and gastric cancer cells. It has also been found to inhibit the replication of the hepatitis B virus.
作用機序
The mechanism of action of DCPA is not fully understood. However, it has been proposed that DCPA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. DCPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCPA has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCPA has also been found to decrease the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix and are involved in cancer cell invasion and metastasis.
実験室実験の利点と制限
One advantage of DCPA is its potent anti-tumor activity. This makes it a promising candidate for the development of cancer therapeutics. However, one limitation of DCPA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on DCPA. One direction is to investigate the potential of DCPA as a treatment for viral infections, such as hepatitis B. Another direction is to develop formulations of DCPA with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential therapeutic applications.
Conclusion
In conclusion, DCPA is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to inhibit the growth of various cancer cell lines. While DCPA has some limitations, such as low solubility, it is a promising candidate for the development of cancer therapeutics and warrants further investigation.
合成法
DCPA is synthesized using a multistep process that involves the condensation of 2,3-dichloro-4-hydroxybenzaldehyde with 1-methyl-2-phenylethylamine to form an intermediate product. This intermediate is then condensed with 3-phenylpropanoyl chloride to form DCPA.
特性
IUPAC Name |
3-(2,3-dichloro-4-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c1-16(14-17-8-4-2-5-9-17)27-22(29)15-20(18-10-6-3-7-11-18)19-12-13-21(28)24(26)23(19)25/h2-13,16,20,28H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHZACCXCLMDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C(=C(C=C3)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)

![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)

![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)

![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)

![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)

![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)